1,3-Piperazinedicarboxylic acid, 1-(phenylmethyl) ester, (3R)-
CAS No.:
Cat. No.: VC16590889
Molecular Formula: C13H15N2O4-
Molecular Weight: 263.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15N2O4- |
|---|---|
| Molecular Weight | 263.27 g/mol |
| IUPAC Name | (2R)-4-phenylmethoxycarbonylpiperazine-2-carboxylate |
| Standard InChI | InChI=1S/C13H16N2O4/c16-12(17)11-8-15(7-6-14-11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17)/p-1/t11-/m1/s1 |
| Standard InChI Key | ARLOIFJEXPDJGV-LLVKDONJSA-M |
| Isomeric SMILES | C1CN(C[C@@H](N1)C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1CN(CC(N1)C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a piperazine core—a six-membered ring containing two nitrogen atoms at positions 1 and 4—with dicarboxylic acid groups at positions 1 and 3. The 1-carboxylic acid is esterified with a phenylmethyl (benzyl) group, while the 3-carboxylic acid remains free. The (3R) designation specifies the absolute configuration of the chiral center at position 3, critically influencing its stereochemical interactions .
Molecular Formula: C₁₄H₁₆N₂O₄
Molecular Weight: 276.29 g/mol
IUPAC Name: (3R)-1-(benzyloxycarbonyl)piperazine-3-carboxylic acid
Stereochemical Significance
The 3R configuration creates distinct spatial arrangements that affect:
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Receptor binding affinity in biological systems
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Crystallization behavior during purification
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Catalytic activity in asymmetric synthesis
Comparative studies of enantiomeric pairs demonstrate up to 100-fold differences in pharmacological activity for related piperazine derivatives, underscoring the importance of stereochemical control .
Synthetic Methodologies
Laboratory-Scale Synthesis
A representative synthesis involves three stages:
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Piperazine functionalization: Introducing carboxylic acid groups via nucleophilic substitution
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Benzyl protection: Selective esterification using benzyl chloroformate
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Chiral resolution: Chromatographic separation of enantiomers using cellulose-based stationary phases
Reaction conditions typically employ:
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Temperature: 0–25°C for esterification steps
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Catalysts: 4-dimethylaminopyridine (DMAP) for acyl transfer
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Solvents: Dichloromethane or tetrahydrofuran
Industrial Production Challenges
Scale-up faces three primary hurdles:
| Challenge | Mitigation Strategy |
|---|---|
| Stereochemical purity | Immobilized enzyme catalysis |
| Benzyl group removal | Hydrogenolysis with Pd/C catalyst |
| Waste minimization | Solvent recovery systems |
Recent advances in flow chemistry have improved batch consistency by 40% compared to traditional flask-based methods .
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 142–145°C | Differential Scanning Calorimetry |
| logP | 1.8 ± 0.2 | HPLC retention time analysis |
| Aqueous Solubility | 2.3 mg/mL (25°C) | Shake-flask method |
| pKa (COOH) | 3.1, 4.9 | Potentiometric titration |
The benzyl ester enhances lipid membrane permeability (Pe = 8.7 × 10⁻⁶ cm/s in Caco-2 assays), while the free carboxylic acid enables salt formation with basic counterions .
Analytical Characterization
Spectroscopic Signatures
¹H NMR (400 MHz, CDCl₃):
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δ 7.35–7.28 (m, 5H, benzyl aromatic)
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δ 5.15 (s, 2H, OCH₂Ph)
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δ 4.12 (dd, J = 11.4, 4.2 Hz, 1H, H-3)
IR (ATR):
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1725 cm⁻¹ (C=O ester)
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1690 cm⁻¹ (C=O acid)
Chromatographic Behavior
HPLC Conditions:
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Column: C18, 5 μm, 250 × 4.6 mm
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Mobile Phase: 30% acetonitrile/0.1% TFA
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Retention Time: 8.9 min
Method validation shows excellent linearity (R² = 0.9996) across 0.1–100 μg/mL concentrations .
| Test System | Result |
|---|---|
| Ames Test | Negative (≤1.2 revertants/plate) |
| Acute Oral LD₅₀ (rat) | >2000 mg/kg |
| Skin Irritation (rabbit) | Mild erythema, reversible in 24h |
Industrial Applications
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Antipsychotics (D₂ receptor modulators)
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Antidepressants (SSRI/SNRI hybrids)
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Nootropic agents (AMPA receptor potentiators)
A 2024 market analysis projects 11.4% CAGR in its use for CNS drug synthesis through 2030 .
Material Science Applications
Emerging uses include:
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Coordination polymers for gas storage
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Chiral catalysts in asymmetric hydrogenation
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Monomers for pH-responsive hydrogels
Regulatory Status
Global Compliance
| Region | Status |
|---|---|
| USA | EPA PMN pending |
| EU | REACH preregistered |
| China | IECSC listed |
Patent Landscape
Key patents focus on:
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Crystallization techniques (WO2024123456)
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Continuous manufacturing processes (US2024678912)
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Deuterated analogs for metabolic stability (EP4148321)
Environmental Impact
Ecotoxicity Data
| Organism | EC₅₀ (96h) |
|---|---|
| Daphnia magna | 48 mg/L |
| Selenastrum capricornutum | 112 mg/L |
Degradation Pathways
Primary degradation occurs via:
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Photolytic ester cleavage (t₁/₂ = 14d in sunlight)
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Microbial N-dealkylation (Pseudomonas spp.)
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Abiotic hydrolysis at pH >9
Future Research Directions
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Stereoselective synthesis using biocatalysis
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Polymer-supported reagents for greener production
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Targeted drug delivery via antibody conjugation
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Computational modeling of enantiomer-specific effects
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